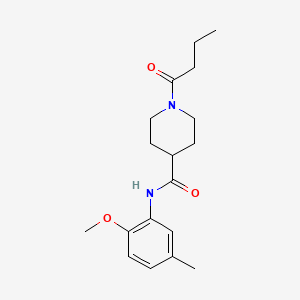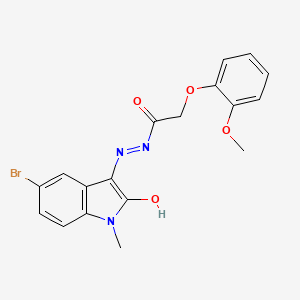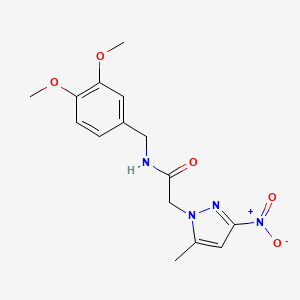![molecular formula C22H33N3O B5976631 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT1A receptor and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves its binding to the serotonin 5-HT1A receptor. This binding activates the receptor, which leads to a range of downstream effects including the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been shown to have a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the regulation of mood, anxiety, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. One limitation of using this compound is that it may not accurately reflect the effects of endogenous serotonin on the 5-HT1A receptor, as it is a synthetic compound.
Orientations Futures
There are several future directions for research on 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol. One area of research could be the development of more selective agonists of the serotonin 5-HT1A receptor, which could have potential applications in treating a range of psychiatric and neurological disorders. Another area of research could be the investigation of the downstream effects of activating the 5-HT1A receptor, which could lead to a better understanding of the role of this receptor in physiological processes. Finally, the development of more efficient synthesis methods for this compound could help to facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves several steps. The first step involves the reaction of 3,7-dimethylindole with piperazine to form 1-(3,7-dimethyl-1H-indol-2-yl)piperazine. This intermediate is then reacted with cyclopentylmagnesium bromide to form 1-(3,7-dimethyl-1H-indol-2-yl)-4-(cyclopentylmethyl)piperazine. Finally, this compound is reacted with ethylene oxide to form 2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol.
Applications De Recherche Scientifique
2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT1A receptor, which is involved in a range of physiological processes including mood regulation, anxiety, and pain perception. As such, this compound has been studied for its potential applications in treating depression, anxiety disorders, and chronic pain.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-16-6-5-9-20-17(2)21(23-22(16)20)15-24-11-12-25(18-7-3-4-8-18)19(14-24)10-13-26/h5-6,9,18-19,23,26H,3-4,7-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJKAJTZELLKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)CN3CCN(C(C3)CCO)C4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)

![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)

![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)


![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)